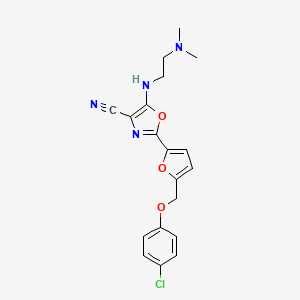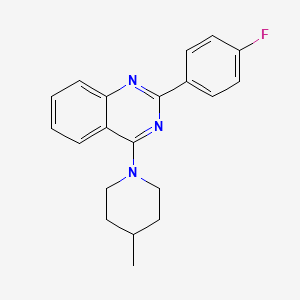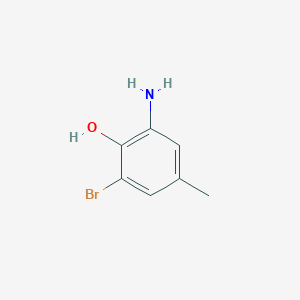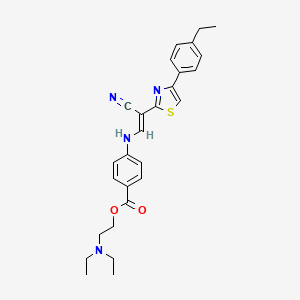![molecular formula C14H18ClF3N2O2 B2500940 [2-(Aminomethyl)-1,4-oxazepan-4-yl]-[3-(trifluoromethyl)phenyl]methanone;hydrochloride CAS No. 2416243-23-5](/img/structure/B2500940.png)
[2-(Aminomethyl)-1,4-oxazepan-4-yl]-[3-(trifluoromethyl)phenyl]methanone;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule. It contains a 1,4-oxazepan ring, which is a seven-membered heterocyclic compound with one oxygen and one nitrogen . The molecule also contains a trifluoromethyl group attached to a phenyl ring .
Synthesis Analysis
While specific synthesis methods for this compound were not found, the synthesis of similar compounds often involves the construction of the heterocyclic ring from different cyclic or acyclic precursors, or the functionalization of preformed rings .Molecular Structure Analysis
The molecule contains a 1,4-oxazepan ring, a trifluoromethyl group, and a phenyl ring . The presence of these groups can significantly influence the molecule’s physical and chemical properties.Applications De Recherche Scientifique
Chemical Analysis and Identification
In a detailed study, Nakajima et al. (2012) identified and analyzed two new compounds found in commercial products in the Tokyo area, one of which is closely related to the azepane isomer of AM-2233. This compound was isolated and identified through a combination of sophisticated techniques, including liquid chromatography–mass spectrometry, gas chromatography–mass spectrometry, accurate mass spectrometry, and nuclear magnetic resonance spectroscopy. These techniques are essential for the precise identification and analysis of chemical compounds, demonstrating the compound's relevance in forensic toxicology and chemical analysis fields (Nakajima et al., 2012).
Synthesis and Biological Evaluation
Several studies have focused on the synthesis and biological evaluation of related compounds. Gouhar and Raafat (2015) prepared a compound and allowed it to react with different nucleophile agents, including hydrazine hydrate, phenyl hydrazine, and hydroxylamine hydrochloride, to evaluate its anticancer properties. This demonstrates the compound's potential in the synthesis of biologically active molecules (Gouhar & Raafat, 2015). Additionally, Chaudhari (2012) synthesized a compound with antimicrobial properties, emphasizing the relevance of such compounds in developing new antimicrobial agents (Chaudhari, 2012).
Drug Synthesis and Characterization
Zhan Feilong (2011) conducted a study on the synthesis of Dronedarone Hydrochloride, highlighting the complex synthesis process of this drug, which involved multiple reaction steps and yielded about 41% overall. This study demonstrates the compound's significance in the pharmaceutical industry, particularly in drug synthesis and development (Zhan Feilong, 2011).
Structural Characterization
A side product in the synthesis of a new anti-tuberculosis drug candidate was structurally characterized by Eckhardt et al. (2020). The crystal and molecular structure of the compound, belonging to a class of new anti-tuberculosis drug candidates, was reported, emphasizing the compound's potential in developing novel treatments for tuberculosis (Eckhardt et al., 2020).
Design and Characterization of Derivatives
Jirjees (2022) designed and characterized new oxazepine derivatives. The synthesis involved reactions with aniline and aromatic heterocyclic aldehydes, leading to the formation of Schiff bases and oxazepine structures. These were characterized using FTIR, mass spectral, and elemental analyses. The purity of the compounds was confirmed using TLC, indicating the compound's importance in designing new chemical entities with potential applications in various fields (Jirjees, 2022).
Propriétés
IUPAC Name |
[2-(aminomethyl)-1,4-oxazepan-4-yl]-[3-(trifluoromethyl)phenyl]methanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F3N2O2.ClH/c15-14(16,17)11-4-1-3-10(7-11)13(20)19-5-2-6-21-12(8-18)9-19;/h1,3-4,7,12H,2,5-6,8-9,18H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDQVOTPGIARORL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(OC1)CN)C(=O)C2=CC(=CC=C2)C(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClF3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(Aminomethyl)-1,4-oxazepan-4-yl]-[3-(trifluoromethyl)phenyl]methanone;hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

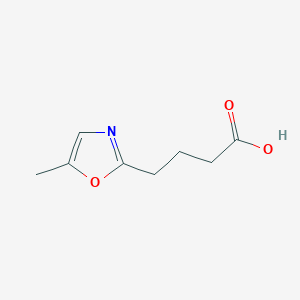
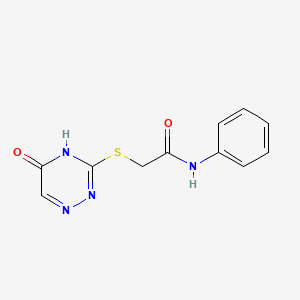
![5-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(pyridin-3-yl)pyrimidine](/img/structure/B2500862.png)


![2-[7-(4-fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2500865.png)
![2-((2-fluorobenzyl)thio)-3-(2-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2500867.png)
![ethyl (3-benzyl-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl)acetate](/img/structure/B2500868.png)
![2-[3-(3-Chlorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-1-phenylethanone](/img/structure/B2500871.png)
![6-chloro-N-[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]-N-(propan-2-yl)pyridine-3-carboxamide](/img/structure/B2500872.png)
